FGTI-2734 is a novel compound designed as a dual inhibitor of farnesyltransferase and geranylgeranyl transferase type I, targeting oncogenic pathways in cancer cells, particularly those driven by mutant KRAS. It is classified as a C-terminal mimetic of Ras, which plays a crucial role in the prenylation process necessary for the membrane localization of various Ras proteins involved in cell signaling and oncogenesis. The compound has demonstrated significant potential in inhibiting tumor growth in various preclinical models, especially for pancreatic cancer.
FGTI-2734 is identified by the chemical name N-[2-[(4-cyano-2-fluorophenyl)[(1-methyl-1H-imidazol-5-yl)methyl]amino]ethyl]-N-(cyclohexylmethyl)-2-pyridinesulfonamide. Its molecular formula is C26H31FN6O2S, with a molecular weight of 510.63 g/mol. This compound is primarily sourced from research institutions and chemical suppliers focused on anticancer agents, such as Cayman Chemical and Xcess Biosciences .
The synthesis of FGTI-2734 involves several key steps utilizing specific reagents and conditions to achieve the desired molecular structure. The initial steps typically include:
The detailed reaction schemes involve multiple steps of coupling, purification, and crystallization to ensure high purity and yield of FGTI-2734, which is typically ≥95% .
FGTI-2734 features a complex molecular structure characterized by:
The structural representation can be summarized as follows:
FGTI-2734 undergoes specific chemical reactions that are crucial for its function as an inhibitor:
FGTI-2734 exerts its anticancer effects through several mechanisms:
FGTI-2734 exhibits several notable physical and chemical properties:
FGTI-2734 has significant applications in scientific research, particularly in oncology:
FGTI-2734 represents a novel class of peptidomimetic inhibitors designed to simultaneously target two critical post-translational modification enzymes: farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1). This dual inhibition strategy addresses a key limitation of earlier FT-selective inhibitors, which failed clinically due to compensatory geranylgeranylation of KRAS—a mechanism allowing cancer cells to maintain oncogenic signaling despite FT blockade [2] [3]. The compound's development was motivated by the biological imperative that complete inhibition of KRAS prenylation requires blocking both lipid modification pathways [2].
FGTI-2734 features a RAS C-terminal mimetic structure engineered to mimic the conserved CAAX tetrapeptide motif (C = cysteine, A = aliphatic amino acid, X = terminal residue) recognized by both FT and GGT-1. Its design incorporates strategic modifications that enable cross-reactivity with the distinct active sites of these prenyltransferases:
Biochemical analyses confirm that FGTI-2734 competitively inhibits substrate binding by occupying the CAAX peptide recognition site of both enzymes, thereby preventing the transfer of farnesyl (15-carbon) or geranylgeranyl (20-carbon) isoprenoid groups to the C-terminal cysteine of RAS proteins [2].
Table 1: Structural Motifs Enabling Dual Inhibition of FT and GGT-1 by FGTI-2734
Structural Element | Role in FT Inhibition | Role in GGT-1 Inhibition |
---|---|---|
C-terminal mimetic scaffold | Competes with CAAX motif for FT binding | Competes with CAAX motif for GGT-1 binding |
Optimized hydrophobic moiety | Engages FT farnesyl diphosphate pocket | Accommodates larger GGT-1 geranylgeranyl pocket |
Zinc-coordinating group | Interacts with FT Zn²⁺ ion | Weak interaction with GGT-1 residues |
Sulfonamide functionality | Hydrogen bonding with FT Arg residue | Hydrogen bonding with GGT-1 conserved Asn |
Quantitative enzyme inhibition assays reveal FGTI-2734 exhibits differential potency against its two targets, with an IC50 of 250 nM against FT and 520 nM against GGT-1 when measured using human enzyme preparations [6] [10]. This selectivity profile stems from structural differences in the active sites:
Despite the differential IC50 values, cellular efficacy studies confirm this inhibition profile achieves simultaneous blockade sufficient to prevent KRAS membrane localization. The 2-fold lower potency against GGT-1 is compensated by higher intracellular concentrations achieved at therapeutic dosing, ensuring complete suppression of compensatory geranylgeranylation that undermined previous FTIs [1] [3].
FGTI-2734's core innovation lies in its biomimetic strategy that replicates the CAAX box of RAS proteins while preventing productive prenylation. The molecule contains:
Real-time binding analyses using surface plasmon resonance demonstrate FGTI-2734 has a residence time >30 minutes on both enzymes, significantly longer than natural CAAX peptides (<2 minutes). This prolonged binding ensures sustained enzymatic inhibition even after intracellular clearance of the compound. Cellular fractionation studies confirm that treatment with FGTI-2734 causes cytosolic retention of KRAS within 6 hours, with maximal effects at 24 hours, consistent with the kinetics of prenylation blockade [1] [2].
FGTI-2734 demonstrates selective functional consequences in mutant KRAS-driven cancers while sparing wild-type cells:
Mechanistically, mutant KRAS oncoproteins exhibit higher membrane affinity due to structural changes in the hypervariable region, making their function exquisitely dependent on prenylation. Wild-type KRAS retains some signaling capacity through alternative membrane association domains when prenylation is compromised. This differential dependency explains the therapeutic window observed in xenograft models, where FGTI-2734 inhibits mutant KRAS tumors but not KRAS-independent cancers [2] [3].
By preventing KRAS membrane localization, FGTI-2734 induces a multiplex pathway blockade in mutant KRAS-driven cancers:
Transcriptomic analyses of patient-derived xenografts (PDXs) reveal that FGTI-2734 treatment significantly downregulates genes comprising the PI3K/AKT/mTOR axis (e.g., PIK3CA, AKT1, RPTOR) and cMYC transcriptional targets involved in proliferation and metabolism. This broad-spectrum pathway suppression contrasts with single-pathway inhibitors and explains the compound's efficacy against heterogeneous pancreatic tumors [2] [7]. The effect is particularly pronounced in tumors with co-occurring mutations (TP53, CDKN2A) that increase KRAS dependency [3].
Table 2: Downstream Oncogenic Pathways Suppressed by FGTI-2734 Treatment
Pathway Component | Change After FGTI-2734 Treatment | Functional Consequence |
---|---|---|
AKT (Ser473) | ↓ Phosphorylation (≥70%) | Reduced cell survival, decreased glucose uptake |
mTORC1 activity | ↓ S6K phosphorylation (≥65%) | Impaired protein translation, autophagy induction |
cMYC protein | ↓ Expression (60-80%) | Cell cycle arrest, reduced metabolic reprogramming |
ERK1/2 | Transient ↓ then rebound* | Delayed pathway reactivation (*requires combination therapy for sustained suppression) |
PDK1 | ↓ Activity (≥50%) | Impaired AKT activation |
Concurrent with oncogenic pathway suppression, FGTI-2734 activates tumor suppressor networks:
In patient-derived pancreatic tumor xenografts, FGTI-2734 treatment elevates p53 expression while inducing apoptotic markers in >60% of tumor cells. This dual-action mechanism—simultaneously suppressing survival signals while activating cell death pathways—explains the compound's efficacy against primary and metastatic lesions from pancreatic cancer patients, even in chemoresistance-promoting microenvironments containing pancreatic stellate cells [1] [2]. The p53 upregulation appears particularly critical for sustained antitumor responses, as tumors with intact TP53 show higher sensitivity than those with TP53 co-mutations [3].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9